molecular formula C8H12N2O2 B11916646 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone

1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone

Cat. No.: B11916646
M. Wt: 168.19 g/mol
InChI Key: KPMJIKXHPGBZRS-VQHVLOKHSA-N
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Description

1-(7-(Hydroxyimino)-5-azaspiro[24]heptan-5-yl)ethanone is a complex organic compound featuring a spirocyclic structure with a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyimino group. One common method involves the reaction of a suitable ketone with hydroxylamine under acidic or basic conditions to form the oxime. The spirocyclic core can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The spirocyclic core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may yield amines.

Scientific Research Applications

1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

    Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen atoms.

    Oxazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms.

    Imidazoles: Compounds with a five-membered ring containing two nitrogen atoms.

Uniqueness: 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone is unique due to its spirocyclic structure and the presence of the hydroxyimino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-[(7Z)-7-hydroxyimino-5-azaspiro[2.4]heptan-5-yl]ethanone

InChI

InChI=1S/C8H12N2O2/c1-6(11)10-4-7(9-12)8(5-10)2-3-8/h12H,2-5H2,1H3/b9-7+

InChI Key

KPMJIKXHPGBZRS-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)N1C/C(=N\O)/C2(C1)CC2

Canonical SMILES

CC(=O)N1CC(=NO)C2(C1)CC2

Origin of Product

United States

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